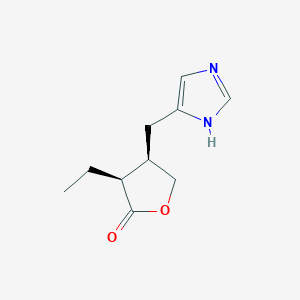
Pilocarpidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pilocarpidine is an alkaloid that is extracted from the leaves of the Pilocarpus jaborandi plant. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine, including ophthalmology, neurology, and oncology.
Wissenschaftliche Forschungsanwendungen
Treatment of Radiation-Induced Xerostomia : Pilocarpine has shown efficacy in treating xerostomia (dry mouth) symptoms caused by radiation therapy in head and neck cancer patients. It significantly improved overall global assessments compared to placebo and reduced the use of oral comfort agents (Leveque et al., 1993) (Leveque et al., 1993).
Comparison with Cevimeline in Hyposalivation : A comparison between Pilocarpine and Cevimeline in patients with hyposalivation indicated comparable effectiveness. However, Pilocarpine was associated with a higher proportion of adverse effects (Farag et al., 2019) (Farag et al., 2019).
Effect on Salivary Flow : Pilocarpine, when used as a mouthwash, significantly increased salivary flow in healthy subjects without adverse effects. This suggests its potential utility in managing dry mouth conditions (Bernardi et al., 2002) (Bernardi et al., 2002).
Treatment of Xerostomia in Sjögren’s Syndrome : Oral pilocarpine significantly improved the subjective global assessment of dry eyes in patients with Sjögren’s syndrome. It was more effective than artificial tears or inferior puncta occlusion (Tsifetaki et al., 2003) (Tsifetaki et al., 2003).
Modulating Cardiac Electrical Properties : Pilocarpine can modulate the cellular electrical properties of the heart by activating a specific K+ current mediated by M3 receptors (Wang et al., 1999) (Wang et al., 1999).
Inducing Seizures and Brain Damage : In some studies, administration of Pilocarpine in rats treated with lithium chloride produced limbic seizures and widespread brain damage, highlighting the potential risks associated with its use (Honchar et al., 1983) (Honchar et al., 1983).
Cytotoxicity in Human Corneal Stromal Cells : Pilocarpine demonstrated cytotoxic effects on human corneal stromal cells, suggesting a need for careful evaluation of its ophthalmic use (Yuan et al., 2016) (Yuan et al., 2016).
Eigenschaften
CAS-Nummer |
127-67-3 |
|---|---|
Produktname |
Pilocarpidine |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(3S,4R)-3-ethyl-4-(1H-imidazol-5-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-2-9-7(5-14-10(9)13)3-8-4-11-6-12-8/h4,6-7,9H,2-3,5H2,1H3,(H,11,12)/t7-,9-/m0/s1 |
InChI-Schlüssel |
QVRFSYRSSMDRPS-CBAPKCEASA-N |
Isomerische SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2 |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2 |
Kanonische SMILES |
CCC1C(COC1=O)CC2=CN=CN2 |
Andere CAS-Nummern |
127-67-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



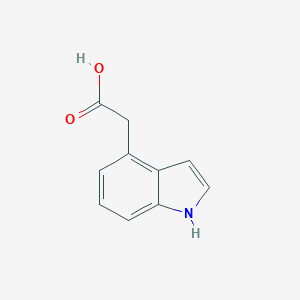
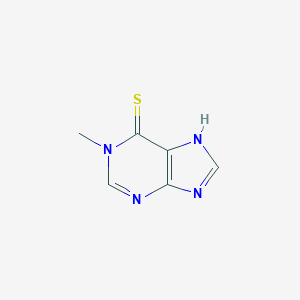
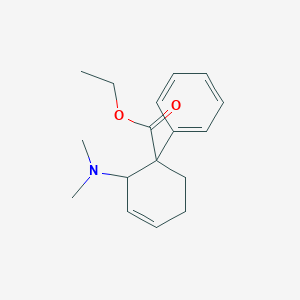
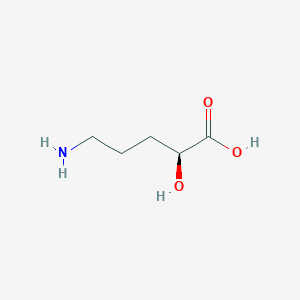
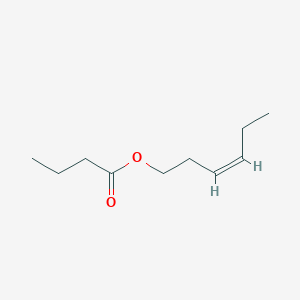
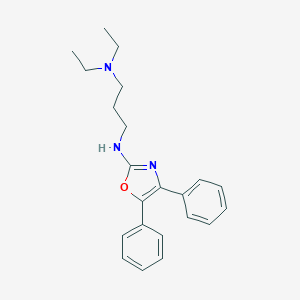
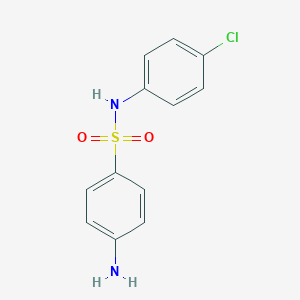
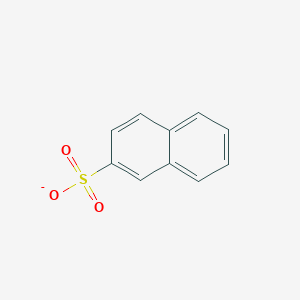
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
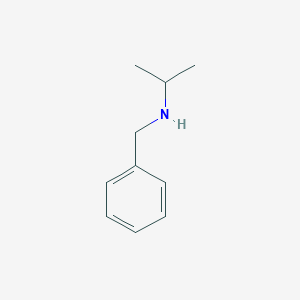
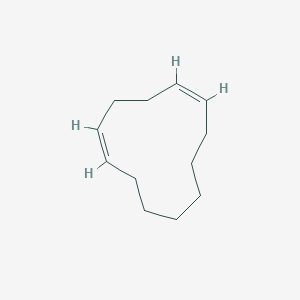
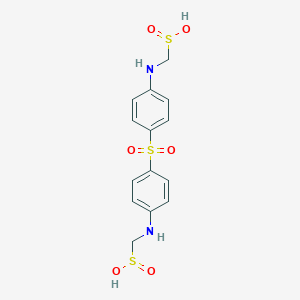
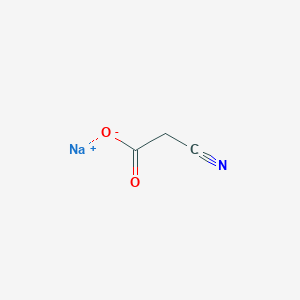
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)